Methyl 4-amino-2-methoxy-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJURECWKNETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866754 | |
| Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-84-0 | |
| Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-5-nitro-o-anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-amino-5-nitro-o-anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Pathways of Methyl 4 Amino 2 Methoxy 5 Nitrobenzoate
Established Multi-step Synthetic Strategies
The synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate typically involves a multi-step sequence, beginning with readily available precursors and proceeding through key chemical transformations. These strategies are designed to introduce the required functional groups—amino, methoxy (B1213986), and nitro—onto the benzene (B151609) ring with high regioselectivity and yield.
Key Precursors and Starting Materials in Chemical Synthesis
A common and economically viable starting material for the synthesis of this compound is Methyl 4-amino-2-methoxybenzoate . This precursor already contains the desired amino and methoxy groups at the appropriate positions, simplifying the subsequent synthetic steps. The primary transformation required is the selective introduction of a nitro group at the 5-position.
Another plausible precursor is 3-hydroxy-4-methoxybenzoic acid . This starting material requires a series of transformations, including esterification of the carboxylic acid, protection or modification of the hydroxyl group, followed by nitration and subsequent conversion of the modified hydroxyl group to an amino group. A similar strategy has been reported for the synthesis of related compounds, such as Gefitinib (B1684475), starting from methyl 3-hydroxy-4-methoxybenzoate nih.gov.
Role of Specific Intermediates (e.g., 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile derivatives in related syntheses)
While not a direct intermediate in the synthesis of this compound, the synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile provides a valuable model for the key chemical transformations involved mdpi.com. The synthesis of this and related quinazoline derivatives showcases a practical application of nitration and reduction reactions on a similarly substituted aromatic ring mdpi.com.
The synthesis of this intermediate begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde), which is converted to 3-hydroxy-4-methoxybenzonitrile mdpi.com. Following alkylation of the hydroxyl group, a nitration reaction is carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group mdpi.com. Subsequently, the nitro group is reduced to an amino group using sodium dithionite mdpi.com. This sequence of nitration followed by reduction on a methoxy-substituted benzene ring is directly analogous to the steps required for the synthesis of this compound.
Advanced Synthetic Transformations Involving this compound
The preparation of this compound and its derivatives relies on a toolkit of fundamental organic reactions. These transformations are optimized to achieve high yields and purity of the desired product.
Esterification Reactions for Carboxylic Acid Derivatives
The methyl ester functionality in the target molecule is typically introduced via Fischer esterification of the corresponding carboxylic acid, 4-amino-2-methoxy-5-nitrobenzoic acid . This acid-catalyzed reaction involves refluxing the carboxylic acid in methanol (B129727). A similar Fischer esterification has been successfully employed in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the feasibility of this approach for structurally related compounds bond.edu.aubond.edu.au. The reaction is generally efficient and proceeds with high conversion.
| Reaction | Reactants | Conditions | Product |
| Fischer Esterification | 4-amino-2-methoxy-5-nitrobenzoic acid, Methanol | Catalytic acid (e.g., H₂SO₄), Reflux | This compound |
Regioselective Nitration Protocols
The introduction of the nitro group at the C5 position of the aromatic ring is a critical step that is accomplished through regioselective nitration. Starting from Methyl 4-amino-2-methoxybenzoate, the directing effects of the existing substituents guide the incoming nitro group. The amino group is a strong activating ortho-, para-director, while the methoxy group is also an activating ortho-, para-director. The position para to the amino group is occupied by the ester, and the positions ortho to the amino group are sterically hindered or electronically influenced by the methoxy group. The position ortho to the methoxy group and meta to the ester is the most favorable for electrophilic substitution.
A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to prevent over-nitration and side reactions. In a related synthesis of a nitro-substituted methoxybenzoate derivative, nitration was successfully achieved using nitric acid in acetic acid nih.gov.
| Starting Material | Nitrating Agent | Key Feature |
| Methyl 4-amino-2-methoxybenzoate | HNO₃ / H₂SO₄ | Regioselective nitration at C5 |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid in acetic acid | Successful nitration of a similar system nih.gov |
Reduction of Nitro Groups to Amino Functionalities
The final key transformation in a synthetic route starting from a nitro-precursor is the reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this purpose. A widely used and effective method is the use of powdered iron in the presence of an acid, such as acetic acid or hydrochloric acid nih.gov. This method is often preferred due to its efficiency and the ease of workup.
Other common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source masterorganicchemistry.com. The choice of the reducing agent can be influenced by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions.
| Reducing Agent | Substrate | Conditions |
| Powdered Iron / Acetic Acid | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 50-60°C nih.gov |
| Sodium Dithionite | 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 50°C mdpi.com |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Aromatic Nitro Compounds | Hydrogen gas |
Halogenation Reactions and Subsequent Functionalization
Halogenation represents a critical step in the synthesis of derivatives of this compound, enabling the introduction of functional groups that can be further modified. A key example is the synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate, a chlorinated analog of the target compound researchgate.net.
Another relevant transformation involves the use of chlorosulfonic acid. In a synthesis pathway for a similar compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a precursor molecule, 2-methoxyl group-4-acetyl-amino-benzoic acid methyl ester, is treated with chlorosulfonic acid google.com. This reaction, a chlorosulfonation, introduces a sulfonyl chloride group onto the aromatic ring. This highly reactive group can then be functionalized, for example, through amination to form a sulfonamide. The control of reaction conditions, such as maintaining a low temperature (below 10°C), is crucial during the addition of chlorosulfonic acid to manage the reaction's exothermicity and ensure high yield and purity google.com.
Rearrangement Reactions (e.g., Dimroth rearrangement in related synthetic routes)
The Dimroth rearrangement is an isomerization reaction that occurs within certain heterocyclic systems, most notably 1,2,3-triazoles and some pyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places wikipedia.org. Discovered by Otto Dimroth in 1909, this rearrangement typically proceeds through a ring-opening mechanism to form an intermediate, followed by rotation and re-closure of the ring wikipedia.org. The reaction can be catalyzed by acid, base, heat, or light nih.gov.
While the Dimroth rearrangement is not a direct pathway to synthesize the relatively simple aromatic structure of this compound, it is a significant reaction in related, more complex synthetic routes where nitrogen-containing heterocyclic intermediates are employed nih.gov. For instance, in the synthesis of condensed pyrimidines, which are structural analogs of some antiviral compounds, the Dimroth rearrangement is a key step to achieve the final molecular architecture nih.gov. This highlights its importance in the broader context of organic synthesis where the target molecule might be an intermediate in a longer pathway involving heterocyclic chemistry.
Process Optimization in the Synthesis of this compound
Optimization of Reaction Conditions (e.g., molar ratio, reaction time, temperature)
The careful control of reaction conditions is essential for maximizing product yield and minimizing the formation of by-products. In the synthesis of an analog, each step was systematically optimized. For the amination of 2-methoxy-5-sulfonylchlorobenzoic acid, for example, temperature was a critical variable. Lower temperatures led to excessively long reaction times, while higher temperatures caused hydrolysis of the sulfonyl chloride group, reducing the yield semanticscholar.org. The optimal conditions were determined to be a temperature of 30°C, a reaction time of 5 hours, and a molar ratio of 1:20 between the sulfonylchlorobenzoic acid and ammonium (B1175870) hydroxide (B78521) semanticscholar.org. Extending the reaction time beyond this optimal point did not result in a significant yield improvement semanticscholar.org.
Table 1: Optimized Reaction Conditions and Yields for Analog Synthesis semanticscholar.org
| Synthetic Step | Optimized Parameter | Value | Resulting Yield |
|---|---|---|---|
| Etherification | Temperature, Time | 35°C, 30 min | 92.6% |
| Sulfonyl Chloride Formation | Temperature, Time | 70°C, 2 hours | 95.7% |
| Amination | Temperature, Time, Molar Ratio | 30°C, 5 hours, 1:20 | 75.8% |
| Esterification | Time | 6 hours (reflux) | 97.4% |
Catalyst Selection and Its Impact on Reaction Efficiency
Catalysts play a pivotal role in enhancing reaction rates and selectivity. In transformations related to the synthesis of substituted benzoates, various catalysts are employed. For instance, the esterification of a carboxylic acid to its methyl ester is often catalyzed by a strong acid like concentrated sulfuric acid, which protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack by methanol researchgate.net.
In subsequent functionalization steps, such as the reduction of the nitro group to an amino group, catalyst selection is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for reducing nitroaromatic compounds . The palladium surface activates molecular hydrogen, facilitating the reduction of the nitro group to an amine, a key transformation in the synthesis of many pharmaceuticals and fine chemicals .
Strategies for Enhancing Overall Synthetic Yield and Purity
Post-reaction work-up and purification are equally important. Common strategies include:
Precipitation and Filtration: After a reaction is complete, the product can often be precipitated by pouring the reaction mixture into a non-solvent, such as ice water. The resulting solid is then collected by filtration semanticscholar.orgmdpi.com.
Washing: The filtered solid is typically washed with water or other solvents to remove residual acids, bases, and other soluble impurities semanticscholar.org.
Drying: The final product is dried to remove any remaining solvent, yielding the pure compound semanticscholar.org.
The purity of the final product and intermediates is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which in the case of the optimized analog synthesis, confirmed a purity of 99.2% semanticscholar.org.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and related compounds to make the process more environmentally benign mdpi.com.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids, or conducting reactions under solvent-free conditions where possible mdpi.com.
Catalysis: Employing catalysts, especially heterogeneous catalysts like Pd/C, can increase reaction efficiency, reduce energy consumption, and minimize waste. These catalysts can often be recovered and reused mdpi.com.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods mdpi.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
For example, the use of solid-supported catalysts or developing solvent-free grinding methods are practical approaches to reduce the environmental impact of synthesis for aromatic compounds mdpi.com.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Amino 2 Methoxy 5 Nitrobenzoate
Transformations Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. Its reactivity is central to the functionalization of methyl 4-amino-2-methoxy-5-nitrobenzoate.
Reduction Reactions to Form Amino Derivatives
The reduction of the nitro group to an amino group is one of the most significant transformations of nitroaromatic compounds. This reaction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the reactivity of the aromatic ring. nih.gov A variety of methods are available for the reduction of nitroanilines, which are broadly applicable to this compound.
Commonly employed methods include catalytic hydrogenation and the use of metals in acidic media. nih.govunimi.it Catalytic hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. unimi.itrsc.org For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticles, demonstrating the efficacy of catalytic hydrogenation for substituted nitroanilines. rsc.org Another widely used method is the Béchamp reduction, which employs iron filings in an acidic medium, such as acetic acid or hydrochloric acid. unimi.it Other reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) in the presence of an acid or ammonium (B1175870) chloride, are also effective.
The choice of reducing agent and reaction conditions can be tailored to achieve chemoselectivity, which is particularly important for a polyfunctional molecule like this compound. For example, certain catalytic systems are designed to selectively reduce the nitro group without affecting other reducible functionalities like the ester group. Recent research has focused on the development of highly efficient and selective nanocatalysts, such as those based on gold, copper, silver, or bimetallic compositions, for the reduction of nitroanilines. nih.govacs.orgorientjchem.orgrsc.org These catalysts often exhibit high activity and can be reused, making them attractive for sustainable chemical processes. nih.gov
| Reducing System | Typical Reagents | General Applicability |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni, Cu/Ni nanoparticles | Widely used for the reduction of nitro groups to amines. unimi.itrsc.org |
| Metal in Acid | Fe/HCl (Béchamp reduction), Sn/HCl, Zn/HCl | Classic and effective method for nitro group reduction. unimi.it |
| Nanocatalysts | Au, Ag, CuFe₂O₄ nanoparticles with a reducing agent like NaBH₄ | High efficiency and potential for recyclability in aqueous media. nih.govacs.orgorientjchem.org |
| Transfer Hydrogenation | Hydrazine hydrate (B1144303) with a catalyst (e.g., Raney Ni, Rh complexes) | An alternative to using hydrogen gas. nih.gov |
Role in Reactive Intermediate Formation (e.g., within cellular environments)
Within biological systems, the nitro group of nitroaromatic compounds can undergo metabolic activation, leading to the formation of reactive intermediates. This process is crucial for both the therapeutic effects and the potential toxicity of this class of compounds. scielo.brnih.govmdpi.com The bioreduction of the nitro group is often catalyzed by nitroreductase enzymes, which are present in various organisms, including bacteria and mammalian cells. scielo.brnih.gov
The reduction proceeds in a stepwise manner, involving the transfer of electrons to the nitro group. A one-electron reduction initially forms a nitro anion radical. Subsequent reduction steps generate a nitroso derivative and then a hydroxylamine (B1172632) intermediate, before the final formation of the corresponding amino compound. nih.govmdpi.com
Nitroaromatic Compound → Nitroso Intermediate → Hydroxylamine Intermediate → Amino Derivative
These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles. They can covalently bind to cellular macromolecules such as DNA and proteins, which is a key mechanism behind the mutagenic and cytotoxic effects observed for some nitroaromatic compounds. scielo.brmdpi.com While the formation of these reactive intermediates can be associated with toxicity, it is also the basis for the mechanism of action of certain nitroaromatic drugs. mdpi.com For these drugs, the selective activation within target cells (e.g., bacteria or parasites) leads to localized cytotoxicity. The specific metabolic pathways and the balance between activation and detoxification can vary depending on the specific nitroaromatic compound and the cellular environment. nih.gov
Reactions of the Amino Group
The amino group in this compound is a versatile functional handle for further molecular modifications. It can act as a nucleophile and can be readily transformed into other functional groups.
Nucleophilic Substitution Reactions and Derivatization
The amino group itself can participate in nucleophilic substitution reactions. For instance, it can be a nucleophile in reactions such as the nucleophilic aromatic substitution (SNAr) on highly electron-deficient aromatic rings. nih.gov
A common derivatization of aromatic amines is diazotization, which involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary amino group into a diazonium salt. Diazonium salts are highly valuable synthetic intermediates that can undergo a wide range of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a variety of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and fluoro groups. The formation of diazonium salts from aromatic amines is a cornerstone of synthetic organic chemistry for the derivatization of aromatic rings. researchgate.net
Acylation and Other Functionalization Reactions
The amino group of this compound readily undergoes acylation reactions with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage. A notable example is the formation of Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate from the reaction with acetic anhydride (B1165640) or acetyl chloride. sigmaaldrich.comnih.gov
Acylation of the amino group is often employed as a protecting strategy in multi-step syntheses. The resulting acetamido group is less activating and sterically more hindered than the amino group, which can be advantageous for controlling the regioselectivity of subsequent reactions on the aromatic ring. The amide can be later hydrolyzed back to the amine under acidic or basic conditions.
Reactivity of the Methoxy (B1213986) Group
The methoxy group (–OCH₃) on the aromatic ring is an ether linkage. Aryl methyl ethers are generally stable but can be cleaved under specific and often harsh reaction conditions to yield the corresponding phenol (B47542). masterorganicchemistry.commasterorganicchemistry.com This cleavage typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The reaction with HI, for example, proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the iodide ion on the methyl group in an SN2 reaction, releasing the phenol and methyl iodide. masterorganicchemistry.com
The methoxy group is an electron-donating group through resonance and an ortho-, para-director in electrophilic aromatic substitution reactions. learncbse.inproprep.comlibretexts.orgmasterorganicchemistry.com However, in this compound, the reactivity of the ring towards electrophilic substitution is complex due to the presence of both activating (amino and methoxy) and deactivating (nitro and ester) groups. The positions for potential electrophilic attack are influenced by the combined directing effects of all substituents.
| Reagent | Typical Conditions | Mechanism |
|---|---|---|
| Hydroiodic Acid (HI) | Heat | Protonation followed by SN2 attack of I⁻ on the methyl group. masterorganicchemistry.com |
| Hydrobromic Acid (HBr) | Heat | Similar to HI, but HBr is less reactive. |
| Boron Tribromide (BBr₃) | Often at low temperatures | Lewis acid-mediated cleavage. masterorganicchemistry.com |
| 2-(Diethylamino)ethanethiol | - | A newer reagent for deprotection of aromatic methyl ethers. organic-chemistry.org |
Nucleophilic Aromatic Substitution Pathways
In SNAr reactions, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate. wikipedia.org For this compound, potential leaving groups are not immediately obvious as there are no halide substituents. However, under forcing conditions, the methoxy group can potentially act as a leaving group. The nitro group, being in the para position to the methoxy group, provides significant stabilization to the Meisenheimer complex through resonance delocalization of the negative charge. masterorganicchemistry.com
The general mechanism for an SNAr reaction is a two-step addition-elimination process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex). This is typically the rate-determining step. nih.gov
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring.
Studies on analogous compounds, such as 2,4-dimethoxynitrobenzene, have shown that nucleophilic attack can occur with exclusive ortho-selectivity to the nitro group. nih.gov In the case of this compound, a strong nucleophile could potentially displace the methoxy group. The amino group, with its electron-donating nature, may modulate the reactivity of the ring towards nucleophiles.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Aromatic Rings
| Substrate | Nucleophile | Product | Conditions | Reference |
| 2,4-Dinitrochlorobenzene | Hydroxide (B78521) | 2,4-Dinitrophenol | Aqueous base | wikipedia.org |
| 2,4-Dimethoxynitrobenzene | Sodium t-butoxide | 2-tert-Butoxy-4-methoxy-1-nitrobenzene | Microwave, 110°C | nih.gov |
| p-Nitrophenyl fluoride | Amine | p-Nitrophenylamine | Not specified | masterorganicchemistry.com |
This table provides examples of SNAr reactions on related activated aromatic systems to illustrate the general principles.
Cleavage Reactions
The structural framework of this compound contains several bonds that can be susceptible to cleavage under specific reaction conditions. The most notable are the ether linkage of the methoxy group and the ester linkage.
The cleavage of the aryl-ether bond in anisole (B1667542) derivatives typically requires harsh conditions, such as strong acids like HBr or HI, or strong bases. researchgate.netsemanticscholar.org The mechanism of acidic cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an SN2 reaction) or formation of a carbocation if the alkyl group were tertiary. For this compound, acidic cleavage would likely proceed via an SN2 pathway on the methyl group, yielding 4-amino-2-hydroxy-5-nitrobenzoic acid methyl ester. The presence of the electron-withdrawing nitro group and the electron-donating amino group can influence the reaction rate by affecting the basicity of the ether oxygen.
Recent advancements have demonstrated that C-O bond cleavage in anisole derivatives can also be achieved using transition metal catalysts, such as nickel, under reductive conditions. researchgate.net These methods often offer milder reaction conditions compared to traditional acidic or basic cleavage.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group in this compound is susceptible to both hydrolysis and transesterification reactions.
Ester Hydrolysis:
Ester hydrolysis can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, methanol (B129727) is eliminated, yielding the corresponding carboxylic acid, 4-amino-2-methoxy-5-nitrobenzoic acid. youtube.com
Base-catalyzed hydrolysis (Saponification): This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the free carboxylic acid.
The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of both acidic and basic hydrolysis by making the carbonyl carbon more electrophilic. oieau.frnih.gov Conversely, electron-donating groups, like the amino and methoxy groups, can decrease the rate. Studies on substituted methyl benzoates have shown a clear correlation between the electronic nature of the substituents and the hydrolysis rate constants. oieau.fr
Transesterification:
Transesterification is the process of exchanging the alkyl group of an ester with another alcohol. This reaction can also be catalyzed by acids or bases. In the presence of an alcohol (R'-OH) and a catalyst, this compound can be converted to the corresponding R' ester. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. ncsu.eduunl.edu The reaction is typically an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
Table 2: Representative Rate Constants for the Hydrolysis of Substituted Methyl Benzoates
| Substituent | Hydrolysis Condition | Relative Rate Constant | Reference |
| 4-Nitro | Basic | High | oieau.fr |
| Unsubstituted | Basic | Medium | oieau.fr |
| 4-Methoxy | Basic | Low | oieau.fr |
| 2-Amino | pH-independent | Enhanced (intramolecular catalysis) | nih.gov |
This table presents qualitative trends in hydrolysis rates for substituted methyl benzoates based on literature data for analogous compounds.
Detailed Mechanistic Studies of Reactions
Detailed mechanistic studies on this compound are not extensively reported in the literature. However, insights can be drawn from studies on structurally similar compounds.
The kinetics of the reactions involving this compound are expected to follow established principles of physical organic chemistry.
For nucleophilic aromatic substitution , the rate-determining step is generally the formation of the Meisenheimer complex. nih.gov The reaction rate would be sensitive to the nature of the nucleophile, the solvent polarity, and the electronic effects of the substituents. The presence of the strongly activating nitro group suggests that SNAr reactions, if a suitable leaving group is present or can be induced, would be kinetically feasible.
For ester hydrolysis , the reaction follows pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water or hydroxide) is in large excess. oieau.frnih.gov The rate constants are influenced by pH, temperature, and the electronic properties of the substituents. The Hammett equation can often be applied to correlate the rate constants of hydrolysis for a series of substituted esters with the electronic parameter (σ) of the substituents. oieau.fr
Thermodynamically, the hydrolysis of esters is generally a favorable process, although the equilibrium for acid-catalyzed hydrolysis lies closer to the reactants than for base-catalyzed hydrolysis, which is essentially irreversible due to the final deprotonation step. masterorganicchemistry.com The thermodynamic parameters (ΔG, ΔH, and ΔS) for these reactions would be influenced by the stability of the reactants, products, and any intermediates. No specific thermodynamic data for reactions of this compound has been found in the reviewed literature.
The direct observation and characterization of reaction intermediates provide crucial evidence for a proposed reaction mechanism.
In ester hydrolysis , the mechanism involves the formation of a tetrahedral intermediate . wikipedia.orgyoutube.com These intermediates are generally transient and not directly observable under normal reaction conditions. Their existence is inferred from kinetic data, isotopic labeling studies, and theoretical calculations. For instance, the observation of a significant solvent isotope effect (a slower rate in D₂O compared to H₂O) can be indicative of the involvement of proton transfers in the rate-determining step, which is consistent with the formation and breakdown of a tetrahedral intermediate. nih.gov
Structural Elucidation and Conformational Analysis of Methyl 4 Amino 2 Methoxy 5 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. While specific spectral data for Methyl 4-amino-2-methoxy-5-nitrobenzoate is not widely published in publicly accessible literature, chemical suppliers confirm its availability upon request. bldpharm.com The expected spectral features can be predicted based on the known effects of the substituent groups on the benzene (B151609) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
A ¹H NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons present. The aromatic region would show two singlets for the two protons on the benzene ring, a consequence of their isolated positions due to the substitution pattern. The amino group protons would likely appear as a broad singlet. The methoxy (B1213986) group and the methyl ester group would each exhibit a sharp singlet, with their chemical shifts influenced by their respective electronic environments.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (C3-H) | ~6.5-7.0 | Singlet |
| Aromatic-H (C6-H) | ~8.0-8.5 | Singlet |
| Amino (-NH₂) | Broad singlet | Singlet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would feature signals for the six aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons from the methoxy and ester groups. The chemical shifts of the aromatic carbons are significantly affected by the electron-donating amino and methoxy groups and the electron-withdrawing nitro and ester groups.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| Aromatic C-NH₂ | ~140-150 |
| Aromatic C-OCH₃ | ~155-160 |
| Aromatic C-NO₂ | ~135-145 |
| Quaternary Aromatic C | ~110-125 |
| Aromatic C-H | ~100-115 |
| Methoxy (-OCH₃) | ~56 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching of the amino group would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The strong absorption of the carbonyl (C=O) group of the ester would be prominent around 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear near 1500-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively.
Raman Spectroscopy for Molecular Vibrational Analysis
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing information. To date, the crystal structure of this compound has not been reported in open-access crystallographic databases. Such a study would provide invaluable insight into the planarity of the benzene ring, the orientation of the substituent groups, and the nature of intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, which govern the solid-state packing.
Single Crystal X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
The presence of the amino and nitro groups, which are capable of acting as hydrogen bond donors and acceptors respectively, suggests that hydrogen bonding would be a significant intermolecular interaction in the crystal structure of this compound. These interactions, along with van der Waals forces, would dictate the packing of the molecules in the solid state.
Table 1: Representative Crystallographic Data for a Related Compound (Methyl 4-nitrobenzoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 7.109 (3) |
| b (Å) | 17.092 (6) |
| c (Å) | 7.193 (3) |
| β (°) | 116.292 (4) |
| Volume (ų) | 783.6 (5) |
| Z | 4 |
| Data obtained for Methyl 4-nitrobenzoate (B1230335) and serves as an illustrative example. researchgate.net |
Powder X-ray Diffraction for Crystalline Phase Confirmation
Powder X-ray Diffraction (PXRD) is a powerful technique for confirming the crystalline phase of a compound and for routine quality control. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." While a specific, publicly available PXRD pattern for this compound has not been identified, its analysis would involve comparing the experimental diffractogram with a reference pattern, if available, or with a pattern calculated from single-crystal X-ray data. The resulting pattern of diffraction peaks at specific 2θ angles would confirm the identity and purity of the crystalline phase of the material.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₁₀N₂O₅), the calculated molecular weight is approximately 226.19 g/mol . nih.gov
While a detailed experimental mass spectrum for this specific compound is not widely published, the fragmentation pattern under electron ionization (EI) can be predicted based on the analysis of related nitroaromatic compounds like methyl 3-nitrobenzoate and ethyl 2-nitrobenzoate. chemicalbook.comnist.gov The molecular ion peak ([M]⁺) would be expected at m/z 226.
Key fragmentation pathways would likely involve:
Loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 195.
Loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 167.
Cleavage of the nitro group (-NO₂), giving a fragment at m/z 180.
Rearrangements and further fragmentation of the aromatic ring structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
| 226 | [M]⁺ (Molecular Ion) |
| 195 | [M - OCH₃]⁺ |
| 180 | [M - NO₂]⁺ |
| 167 | [M - COOCH₃]⁺ |
Chromatographic Techniques for Purity and Composition Analysis (e.g., HPLC, UPLC, LC-MS)
Chromatographic techniques are fundamental for assessing the purity and analyzing the composition of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for this purpose.
Given that this compound is an intermediate in the synthesis of Cinitapride, reversed-phase HPLC (RP-HPLC) methods developed for Cinitapride and its related substances can be adapted for its analysis. asianpubs.orgresearchgate.netjgtps.com A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) in an isocratic or gradient elution mode. asianpubs.orgjgtps.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely in the range of 260-280 nm. asianpubs.orgijprajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering high sensitivity and selectivity. rsc.org For nitroaromatic compounds, LC-MS analysis can provide confirmation of the molecular weight of the main component and any impurities present. rsc.org The operational procedure generally involves dissolving the sample in a suitable diluent, followed by filtration or centrifugation before injection into the LC-MS system. rsc.org
Table 3: Illustrative HPLC Conditions for Analysis of Related Compounds
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Internal Standard | (e.g., Glimepiride, if quantitative analysis is needed) |
| These conditions are based on methods for Cinitapride and may require optimization for this compound. asianpubs.orgresearchgate.net |
Computational Chemistry and Theoretical Modeling of Methyl 4 Amino 2 Methoxy 5 Nitrobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems, such as atoms and molecules. This method is predicated on the principle that the energy of a system can be determined from its electron density. DFT calculations, particularly using hybrid functionals like B3LYP, have proven to be highly effective in balancing accuracy and computational cost for the study of organic molecules.
The initial step in the theoretical analysis of a molecule is geometry optimization. This computational process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state. For Methyl 4-amino-2-methoxy-5-nitrobenzoate, a full geometry optimization would be performed, typically using a basis set such as 6-311G(d,p), to achieve a stable, optimized structure. This process confirms that the structure represents a true energy minimum on the potential energy surface, which is verified by ensuring there are no negative (imaginary) vibrational frequencies.
The electronic structure of the optimized molecule reveals key information about its stability and reactivity. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.
Illustrative Data for Optimized Geometry: The following table presents a hypothetical but representative set of optimized geometric parameters that would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C-O (ester) | 1.350 | |
| C-N (amino) | 1.370 | |
| C-N (nitro) | 1.480 | |
| N-O (nitro) | 1.230 | |
| Bond Angles (°) | ||
| O=C-O | 124.5 | |
| C-C-N (amino) | 121.0 | |
| C-C-N (nitro) | 118.5 | |
| O-N-O (nitro) | 125.0 |
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure.
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the characteristic vibrations of the molecule's functional groups (e.g., stretching, bending). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. The analysis helps in the definitive assignment of experimental IR bands.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to predict ¹H and ¹³C NMR chemical shifts. These calculations provide valuable data that aids in the assignment of signals in experimental NMR spectra, offering a deeper understanding of the electronic environment of each nucleus.
Illustrative Spectroscopic Data: This table shows representative predicted spectroscopic data for the key functional groups of the molecule.
| Parameter | Functional Group / Atom | Predicted Value |
| IR Frequency (cm⁻¹) | ||
| N-H Stretch (asymmetric) | 3480 | |
| N-H Stretch (symmetric) | 3370 | |
| C=O Stretch (ester) | 1725 | |
| NO₂ Stretch (asymmetric) | 1530 | |
| NO₂ Stretch (symmetric) | 1345 | |
| ¹H NMR Shift (ppm) | ||
| -NH₂ | 6.5 - 7.5 | |
| -OCH₃ (methoxy) | 3.9 - 4.1 | |
| -OCH₃ (ester) | 3.8 - 4.0 | |
| ¹³C NMR Shift (ppm) | ||
| C=O (ester) | 165 - 170 | |
| C-NO₂ | 135 - 145 | |
| C-NH₂ | 140 - 150 |
The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial for understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the electron density of the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are the most electron-rich parts of the molecule. Conversely, the LUMO's electron density would likely be concentrated on the electron-withdrawing nitro group. The distribution of electron density across the molecule highlights the charge distribution and provides insights into its dipole moment and polar nature.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro and carbonyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's reactive sites, guiding the prediction of how it will interact with other reagents.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This analysis provides a quantitative description of bonding interactions.
Theoretical Prediction of Reaction Regioselectivity and Reaction Pathways
Computational chemistry can be used to predict the most likely outcomes of chemical reactions. By modeling potential reaction pathways and calculating the activation energies of their transition states, chemists can determine which reaction is kinetically favored.
For this compound, this could involve predicting the regioselectivity of electrophilic aromatic substitution. The activating, ortho-para directing amino and methoxy (B1213986) groups are in competition with the deactivating, meta-directing nitro and ester groups. Computational analysis of the transition states for substitution at different positions on the aromatic ring can clarify the most probable site of reaction. For instance, by calculating the energies of the sigma-complex intermediates for bromination, one could predict whether the electrophile will add to the position ortho or meta to the amino group, providing a theoretical rationale for the observed product distribution.
Studies on Non-Linear Optical (NLO) Properties of Structurally Related Benzoate (B1203000) Derivatives
Research into the non-linear optical (NLO) properties of benzoate derivatives has revealed their significant potential for applications in photonics, including optical switching and data storage. researchgate.net These properties are intimately linked to the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected through a π-conjugated system, which can lead to a large molecular hyperpolarizability.
Several studies on benzoate derivatives have employed both experimental techniques, such as the Z-scan method, and computational calculations to investigate their NLO response. researchgate.netresearchgate.net The Z-scan technique is widely used to determine the nonlinear refractive index (η2) and the nonlinear absorption coefficient (β). researchgate.net
For instance, a study on dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate, a dibenzoate derivative, highlighted its significant second and third-order NLO properties. nih.gov Computational simulations for this molecule were performed using the DFT/CAM-B3LYP/aug-cc-pVTZ level of theory. nih.gov The results indicated notable second harmonic generation (SHG) at 532 nm and pronounced third-order NLO properties at a shorter wavelength of 330 nm. nih.gov
Another investigation focused on pyrazoline derivatives containing a methoxyphenyl group, which is structurally related to the benzoate framework. researchgate.net This research combined experimental Z-scan measurements with quantum mechanical calculations at the M06-2X/6-31G(2d) level to correlate the molecular design with the observed optical properties. researchgate.net
Furthermore, research on a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate, demonstrated its NLO properties using a continuous wave laser. researchgate.net The study reported a nonlinear refractive index value, indicating the material's potential for all-optical switching applications. researchgate.net
The NLO properties of various benzoate and related derivatives are often enhanced by the intramolecular charge transfer between donor and acceptor groups. The specific arrangement and nature of these functional groups on the benzoate scaffold are critical in tuning the NLO response.
Interactive Data Table of NLO Properties for Structurally Related Benzoate Derivatives
| Compound | Method | Key Findings | Reference |
| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate | DFT/CAM-B3LYP/aug-cc-pVTZ | Significant second harmonic generation at 532 nm and third-order NLO properties at 330 nm. nih.gov | nih.gov |
| 1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-Pyrazolines | Z-scan, M06-2X/6-31G(2d) | Determination of non-linear refractive index (η2) and nonlinear absorption coefficient (β). researchgate.net | researchgate.net |
| Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate | Z-scan, Diffraction Patterns | Measurement of the nonlinear refractive index. researchgate.net | researchgate.net |
| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate | DFT (B3LYP/6-31G(d,p)), Z-scan, Diffraction Ring Patterns | Calculation of HOMO-LUMO energies and NLO properties. High nonlinear refractive index observed. researchgate.net | researchgate.net |
Academic Research Applications in Organic and Medicinal Chemistry
Role as a Key Intermediate in Pharmaceutical Synthesis Research
The compound's primary significance in research lies in its role as a scaffold for the synthesis of pharmaceutically active molecules. researchandmarkets.com Its structure contains the necessary elements for building heterocyclic systems and other complex frameworks found in many modern drugs.
Precursor for Advanced Pharmaceutical Agents (e.g., gefitinib (B1684475) derivatives, quinazoline-based EGFR inhibitors)
Methyl 4-amino-2-methoxy-5-nitrobenzoate is a valuable precursor in the synthesis of quinazoline-based molecules, a class of compounds known for their potent biological activities. Many of these derivatives function as Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in cancer therapy. nih.govnih.gov The development of novel gefitinib analogues and other quinazolinone derivatives often involves multi-step synthetic routes where the strategic placement of amino, nitro, and methoxy (B1213986) groups on a benzene (B151609) ring is crucial. nih.govnih.gov While various starting materials can be used, the structural framework of this compound provides a convergent starting point for accessing these complex heterocyclic cores. The synthesis of such inhibitors often involves the construction of the quinazolinone ring system, which can be achieved through precursors derived from substituted anthranilic acids or their equivalents. nih.govresearchgate.net The functional groups on this compound allow for its conversion into such key intermediates.
Building Block for Novel Drug Candidates
Beyond established drug classes, this compound is instrumental in the development of entirely new drug candidates. A notable example is its use as a key intermediate in a preparation method for an important intermediate of the antipsychotic drug amisulpride (B195569). google.com Specifically, the compound is a precursor to methyl 4-amino-5-thiophenyl-2-methoxybenzoate, a direct forerunner to the final amisulpride molecule. google.com This highlights the compound's utility in creating novel therapeutic agents for a range of medical conditions outside of oncology.
Synthesis of Impurities for Pharmaceutical Quality Control (e.g., metoclopramide-related impurities)
In pharmaceutical manufacturing and quality control, the synthesis of potential impurities is essential for developing analytical methods to ensure the purity and safety of active pharmaceutical ingredients (APIs). This compound serves as a starting material for creating known impurities of the antiemetic drug metoclopramide (B1676508). pharmaffiliates.comgoogle.com For example, it can be used to synthesize Metoclopramide Impurity D (Methyl 4-(acetylamino)-2-methoxybenzoate). lgcstandards.comlgcstandards.com The synthesis involves the selective chemical modification of the functional groups on the parent molecule to yield the specific impurity standard. These standards are crucial for validating analytical tests that monitor the quality of the final drug product. pharmaffiliates.com
Applications in Agrochemical Research and Development
The structural motifs present in this compound are also valuable in the agrochemical sector. Compounds with similar substitution patterns, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid derivatives, are recognized as useful intermediates for the synthesis of agricultural chemicals. google.com The combination of a nitro group and an amino group on a benzene ring is a common feature in molecules designed for crop protection and other agricultural applications. This makes this compound a compound of interest for researchers developing new and effective agrochemicals.
Contribution to Dye Synthesis Research
Aromatic amines and nitro compounds are foundational components in the synthesis of a vast array of dyes and pigments. Structurally related compounds, such as 2-Methoxy-4-nitroaniline (Fast Red B Base) and 2-Methoxy-5-nitroaniline (Fast Scarlet R), are established intermediates in the dye industry. jayfinechem.com The chemical structure of this compound, featuring both an amino and a nitro group, makes it a suitable candidate for diazotization and coupling reactions, which are central to the formation of azo dyes. Its functional groups allow it to serve as a versatile building block for creating new chromophores with specific colorimetric properties for use in textiles, printing, and other industrial applications.
Role in Fine Chemical Production and Research
In the broader context of chemical manufacturing, this compound is classified as a fine chemical intermediate. jayfinechem.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. marketpublishers.com The compound's utility as a precursor in these high-value sectors underscores its importance in the fine chemical industry. Market research reports identify it as a key product with various applications and downstream uses, confirming its role as a fundamental component in multi-step chemical production processes. marketpublishers.comresearchandmarkets.com
Summary of Research Applications
| Field of Research | Specific Role of this compound | Examples of End Products or Targets |
| Pharmaceutical Synthesis | Key intermediate and building block. | Quinazoline-based EGFR inhibitors, amisulpride, metoclopramide impurity standards. |
| Agrochemical R&D | Precursor for active ingredients. | Novel crop protection agents. |
| Dye Synthesis | Intermediate for chromophore development. | Azo dyes and other specialized pigments. |
| Fine Chemical Production | Versatile starting material. | Substituted benzamides and other complex organic molecules. |
Exploration of Potential Biological Activities (Academic Research Focus)
While direct studies on this compound are lacking, research on structurally related nitroaromatic compounds provides insights into potential areas of investigation.
Nitro-containing compounds are a significant area of interest in anticancer research. nih.govnih.gov The biological activity of these molecules is often linked to the redox reactions they undergo within cells, which can lead to cytotoxicity and cell death in microorganisms and cancer cells. nih.govnih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.govyoutube.com Research on other nitro-substituted compounds, such as hydroxynaphthanilides, has shown that they can induce apoptosis in cancer cell lines. nih.gov For instance, certain nitrophenyl derivatives have been observed to trigger apoptosis through a caspase-mediated cascade, potentially via the intrinsic pathway. nih.gov This process involves the activation of a series of enzymes called caspases that dismantle the cell in a controlled manner. nih.gov While this has not been specifically demonstrated for this compound, it represents a plausible mechanism of action for nitroaromatic compounds in general.
Reactive Oxygen Species (ROS) are highly reactive chemical molecules that can cause significant damage to cellular structures when their levels increase dramatically, a condition known as oxidative stress. wikipedia.orgnih.govyoutube.comyoutube.com The generation of ROS is a known mechanism of action for some anticancer and antimicrobial agents. svedbergopen.comnih.gov The metabolism of nitroaromatic compounds can lead to the formation of ROS. svedbergopen.com Specifically, the bioreduction of the nitro group can produce superoxide (B77818) radicals, which contribute to cellular oxidative stress and can ultimately lead to cell death. researchgate.net Studies on other nitroaromatics, like nitrobenzene, have shown a link between their genotoxicity and the generation of free radicals. nih.gov
Nitroaromatic compounds have a long history of use as antimicrobial agents. nih.govnih.gov Their mechanism of action often involves the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage cellular components like DNA. nih.gov While specific data for this compound is not available, the general class of nitro-containing molecules is recognized for its broad-spectrum antimicrobial potential. nih.govnih.gov
The biological activity of nitroaromatic compounds is intrinsically linked to the metabolic pathways they enter within a cellular environment.
The bioreduction of the nitro group is a critical activation step for many nitroaromatic drugs. svedbergopen.com This process is often carried out by enzymes called nitroreductases. svedbergopen.comresearchgate.net The reduction can proceed through one-electron or two-electron pathways. researchgate.net The one-electron reduction pathway leads to the formation of a nitro anion radical, which can then react with molecular oxygen to generate superoxide anions, contributing to ROS-mediated toxicity. researchgate.net The two-electron reduction pathway typically leads to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can also be toxic to cells. researchgate.net This reduction is essential for the bioactivation of many nitroaromatic prodrugs, converting them into their active, cytotoxic forms. mdpi.com
Mechanistic Studies of Biological Interactions
Interaction with Specific Molecular Targets and Cellular Components
While direct studies on the interaction of this compound with specific molecular targets are limited, its role as a key intermediate in the synthesis of the gastroprokinetic agent Cinitapride provides significant insights. Cinitapride functions as an agonist of the 5-HT1 and 5-HT4 receptors and an antagonist of the 5-HT2 receptors. sigmaaldrich.comnih.gov This suggests that the structural motifs present in this compound contribute to the binding affinity and activity of the final drug product at these serotonergic receptors.
Research on analogous compounds further elucidates potential molecular interactions. For instance, a series of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent 5-HT4 receptor agonists. nih.gov This indicates that the aminobenzoate scaffold is a crucial element for interaction with this receptor class. The nitro group, a prominent feature of this compound, is known to participate in binding with active site residues of enzymes, such as the Tyr48 and His110 residues of aldose reductase, in other nitrophenyl derivatives.
Furthermore, studies on various nitroaromatic compounds have demonstrated their capacity to interact with cellular components. For example, certain nitrobenzamido derivatives have shown interactions with HPV16-E7 protein receptors. While not directly studied for this compound, these findings with related structures suggest potential avenues for its molecular interactions.
Formation of Hydrogen Bonds with Biomolecules
The molecular structure of this compound, featuring amino, methoxy, and nitro groups, as well as a methyl ester, presents multiple sites for hydrogen bonding, a fundamental interaction in biological systems. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy, nitro, and ester carbonyl groups can serve as hydrogen bond acceptors.
X-ray crystallography studies of related nitroaniline derivatives have revealed complex hydrogen bonding networks. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate are linked by a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, forming chains of rings. guidechem.com While this is not the exact compound of focus, it illustrates the hydrogen bonding potential of the nitroaniline moiety present in this compound.
In the context of receptor binding, these hydrogen bonds would be critical for the orientation and stabilization of the ligand within the binding pocket of a target protein, such as a G-protein coupled receptor or an enzyme. The specific geometry and electronic properties of the hydrogen bond donors and acceptors in this compound would dictate its binding specificity and affinity.
Enzyme Inhibition Studies
Direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature. However, the broader class of nitroaromatic compounds has been widely investigated for enzyme inhibitory activity. For example, nitrophenyl derivatives have been identified as inhibitors of aldose reductase. The nitro group in these compounds is hypothesized to bind to active site residues of the enzyme.
Furthermore, studies on cinnamic acid derivatives have demonstrated inhibitory activity against intestinal α-glucosidase, with compounds like ferulic acid and isoferulic acid showing mixed-inhibition kinetics. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar inhibitory effects on various enzymes. The electronic nature of the nitro group can significantly influence the reactivity and binding properties of the molecule, making it a candidate for interacting with enzymatic active sites.
Research into the biological activities of compounds for which this compound is a precursor can also provide indirect evidence. For instance, the ultimate product, Cinitapride, modulates the activity of serotonergic receptors, which are themselves proteins with enzymatic functions (in the case of receptor tyrosine kinases) or are tightly coupled to enzymatic signaling cascades.
Influence on DNA and RNA Synthesis (observed in related compounds)
There is no direct evidence to suggest that this compound influences DNA or RNA synthesis. However, some studies on related nitroaromatic compounds have indicated potential interactions with nucleic acids. For instance, certain 3,5-dinitro- and 4-methyl-3-nitrobenzamido derivatives have been reported to exhibit DNA cleavage activities. This suggests that the nitro-substituted benzene ring might play a role in mediating these effects, possibly through intercalation or by generating reactive oxygen species that can damage DNA.
It is important to note that these are observations from structurally related, but distinct, molecules. The specific arrangement of substituents on the benzene ring in this compound would significantly impact its potential to interact with and affect the synthesis of DNA and RNA. Further research would be necessary to establish any such activity for this particular compound.
Structure-Activity Relationship (SAR) Studies through Analog Synthesis
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While specific SAR studies for a large series of analogs of this compound are not widely published, valuable insights can be gleaned from research on related compounds and the final drug product, Cinitapride.
The synthesis of Cinitapride from this compound highlights the importance of the aminobenzoate core. Modifications to the substituents on the aromatic ring are known to significantly impact the pharmacological profile of benzamides.
For instance, in a study of 4-amino-5-chloro-2-methoxybenzoic acid esters, the introduction of different substituents on the piperidine (B6355638) ring led to compounds with varying agonist and antagonist activities at the 5-HT4 receptor. nih.gov This demonstrates the sensitivity of the biological activity to structural changes in the molecule.
General SAR principles for nitroaromatic compounds suggest that the position and electronic nature of the nitro group, as well as the other substituents on the ring, are critical determinants of their biological effects. For example, the reduction potential of the nitro group can influence its metabolic activation and potential toxicity.
The synthesis of various analogs of Cinitapride, such as diazepine (B8756704) derivatives, has been undertaken to explore new therapeutic activities, including anti-ulcerative properties. researchgate.net These studies inherently contribute to the understanding of the SAR of the core structure derived from this compound.
Future Research Directions and Unexplored Avenues for Methyl 4 Amino 2 Methoxy 5 Nitrobenzoate
Development of Novel and Efficient Synthetic Methodologies
The synthesis of Methyl 4-amino-2-methoxy-5-nitrobenzoate and its derivatives, while established, presents opportunities for optimization and innovation. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes.
Furthermore, the application of flow chemistry could offer significant advantages in terms of safety, reproducibility, and scalability. The nitration of aromatic compounds, in particular, is often associated with exothermic reactions and the formation of hazardous byproducts. Flow reactors provide enhanced control over reaction parameters, minimizing these risks.
Another area ripe for investigation is the development of greener and more environmentally benign catalytic systems for the reduction of the nitro group to an amine. While traditional methods often employ stoichiometric metallic reductants, recent advancements in catalysis offer milder and more selective alternatives. psu.edumdpi.com The exploration of nanocatalysts or biocatalytic methods could lead to more sustainable manufacturing processes.
Table 1: Potential Synthetic Methodologies for Exploration
| Methodology | Potential Advantages | Key Research Focus |
| Late-Stage C-H Nitration | Reduced step count, increased efficiency. | Development of regioselective catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Optimization of reactor design and reaction conditions. |
| Catalytic Nitro Reduction | Milder reaction conditions, improved selectivity. | Exploration of novel metal and enzyme-based catalysts. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. | Investigation of solvent and catalyst compatibility. |
Deeper Mechanistic Elucidation of Complex Reactions
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing novel applications. The interplay of the activating amino and methoxy (B1213986) groups with the deactivating nitro group creates a complex electronic environment that warrants further investigation.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring, with computational modeling. acs.orgnih.gov Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into transition state geometries and activation energies for various reaction pathways. nih.gov
A particularly interesting area for mechanistic exploration is the regioselectivity of electrophilic aromatic substitution reactions on the substituted ring. Understanding how the directing effects of the existing substituents influence the position of incoming electrophiles is key to predictably synthesizing a wider range of derivatives.
Furthermore, the mechanism of C-N cross-coupling reactions involving the amino group of this compound is another area that would benefit from detailed study. acs.orgmit.eduresearchgate.net Elucidating the role of the catalyst, the effect of the nitro and methoxy groups on the reactivity of the amine, and the potential for side reactions will be critical for optimizing these transformations. acs.org
Expansion of Research Applications into Emerging Fields of Chemical Science
The unique electronic and structural features of this compound suggest its potential for application in a variety of emerging scientific fields beyond its traditional role as a synthetic intermediate.
One promising avenue is in the field of materials science. The presence of both electron-donating and electron-withdrawing groups suggests that derivatives of this compound could exhibit interesting photophysical properties, such as nonlinear optical activity or fluorescence. capes.gov.br Research into the synthesis and characterization of polymers or molecular crystals incorporating this scaffold could lead to the development of novel materials for optoelectronics.
Another area of potential application is in the development of chemical sensors. The amino and nitro groups can act as binding sites for specific analytes. By incorporating this molecule into a larger sensing platform, it may be possible to create selective and sensitive detectors for various ions or small molecules.
Furthermore, the biological activity of nitroaromatic compounds is an area of ongoing research. nih.gov While the focus has often been on their toxicity, there is growing interest in their potential as therapeutic agents. nih.gov Systematic screening of this compound and its derivatives for various biological activities, such as antimicrobial or anticancer properties, could uncover new lead compounds for drug discovery. uokerbala.edu.iqrsc.org
Advanced Structure-Based Design Principles for Derivative Synthesis
The principles of rational drug design and structure-activity relationship (SAR) studies can be powerfully applied to the synthesis of novel derivatives of this compound with tailored properties. rsc.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activity of virtual libraries of derivatives before their synthesis. researchgate.netnih.govfrontiersin.org
Future research in this area should focus on systematically modifying the core structure of this compound and evaluating the impact of these modifications on its chemical and biological properties. For example, the ester group could be converted to a variety of amides or other functional groups to explore changes in solubility and biological target interactions.
The amino group also provides a handle for further derivatization. Acylation, alkylation, or incorporation into heterocyclic rings could lead to a diverse range of new compounds with potentially enhanced biological activity or material properties.
Table 2: Proposed Derivatives for Synthesis and Evaluation
| Derivative Class | Rationale | Potential Applications |
| Amide Derivatives | Modulate solubility and hydrogen bonding capabilities. | Pharmaceutical development, materials science. |
| N-Aryl/Alkyl Derivatives | Explore steric and electronic effects on reactivity. | Agrochemicals, dye synthesis. |
| Heterocyclic Derivatives | Introduce novel pharmacophores and rigidify the structure. | Medicinal chemistry, organic electronics. |
| Metal-Complexes | Investigate coordination chemistry and catalytic activity. | Catalysis, sensor technology. |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-amino-2-methoxy-5-nitrobenzoate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid derivative. A common approach includes:
Nitration : Introduce the nitro group at the 5-position using mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
Methoxy Group Introduction : Methoxylation at the 2-position via nucleophilic substitution (e.g., using CH₃ONa in DMF) .
Q. How can contradictory NMR data for the nitro and amino groups be resolved in structural analysis?
- Methodological Answer : Contradictions arise due to tautomerism or hydrogen bonding. Use:
Variable Temperature (VT) NMR : Observe shifts in NH₂ protons at low temperatures (–40°C) to stabilize hydrogen-bonded conformers .
2D NMR (COSY, NOESY) : Confirm spatial proximity of the nitro group to the methoxy substituent.
DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p)) to validate experimental data .
Q. What crystallographic strategies are recommended for resolving disorder in this compound crystals?
- Methodological Answer : Use SHELXL for refinement:
Twinning Analysis : Apply TWIN/BASF commands to model rotational disorder .
Displacement Parameters : Constrain ADPs for overlapping atoms (e.g., methoxy O) using ISOR/DFIX .
Q. How can the reactivity of the nitro group be exploited in multi-step synthesis for functionalized derivatives?
- Methodological Answer : The nitro group enables:
Reduction to Amine : Use H₂/Pd-C in ethanol to produce Methyl 4,5-diamino-2-methoxybenzoate, a precursor for heterocycles .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
Docking : Parameterize the compound with GAFF2 force field. Target enzymes (e.g., nitroreductases) from PDB (e.g., 1YAH) .
Binding Affinity : Calculate ΔG using MM/PBSA. Validate with experimental IC₅₀ assays .
- Example Finding :
Docking predicted a binding energy of –8.2 kcal/mol for the nitro group interacting with Tyr-114 in nitroreductase, corroborated by IC₅₀ = 12 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
